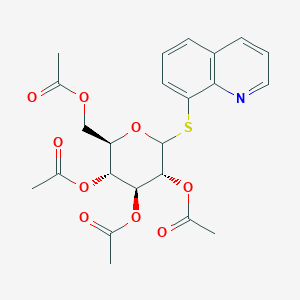

quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,3,4,6-tétra-O-acétyl-1-thio-D-glucopyranoside de quinoléine-8-yle est un composé organique complexe qui combine une fraction quinoléine avec un tétra-O-acétylglucopyranoside. Ce composé se distingue par sa structure unique, qui comprend de multiples groupes acétyle et une liaison thio, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Les conditions réactionnelles nécessitent souvent l'utilisation d'anhydride acétique et d'un catalyseur tel que la pyridine pour faciliter le processus d'acétylation . La liaison thio est introduite par une réaction de substitution nucléophile, où un groupe thiol réagit avec un précurseur halogéné .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Le procédé serait optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final réponde aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

Le 2,3,4,6-tétra-O-acétyl-1-thio-D-glucopyranoside de quinoléine-8-yle peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe thio peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : La fraction quinoléine peut être réduite dans des conditions spécifiques pour former des dérivés de dihydroquinoléine.

Substitution : Les groupes acétyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs tels que le borohydrure de sodium pour la réduction et des nucléophiles tels que les amines pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe thio peut produire des sulfoxydes ou des sulfones, tandis que la substitution des groupes acétyle peut produire divers dérivés fonctionnalisés .

Applications de la recherche scientifique

Le 2,3,4,6-tétra-O-acétyl-1-thio-D-glucopyranoside de quinoléine-8-yle a plusieurs applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du 2,3,4,6-tétra-O-acétyl-1-thio-D-glucopyranoside de quinoléine-8-yle implique son interaction avec des cibles moléculaires spécifiques. La fraction quinoléine peut s'intercaler avec l'ADN, affectant ses processus de réplication et de transcription . La liaison thio et les groupes acétyle peuvent interagir avec diverses enzymes, inhibant leur activité et modifiant les voies cellulaires .

Applications De Recherche Scientifique

Quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside has several applications in scientific research:

Mécanisme D'action

The mechanism of action of quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription processes . The thio linkage and acetyl groups can interact with various enzymes, inhibiting their activity and altering cellular pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

8-acétoxyquinoléine : Structure similaire, mais sans la fraction glucopyranoside.

Dérivés de la quinoléine-8-ol : Ces composés partagent le noyau quinoléine, mais diffèrent par leurs groupes fonctionnels et leurs liaisons.

Unicité

Le 2,3,4,6-tétra-O-acétyl-1-thio-D-glucopyranoside de quinoléine-8-yle est unique en raison de sa combinaison d'une fraction quinoléine avec un tétra-O-acétylglucopyranoside et une liaison thio. Cette structure unique confère des propriétés chimiques et des activités biologiques spécifiques qui ne sont pas observées dans d'autres composés similaires .

Propriétés

Formule moléculaire |

C23H25NO9S |

|---|---|

Poids moléculaire |

491.5 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-quinolin-8-ylsulfanyloxan-2-yl]methyl acetate |

InChI |

InChI=1S/C23H25NO9S/c1-12(25)29-11-17-20(30-13(2)26)21(31-14(3)27)22(32-15(4)28)23(33-17)34-18-9-5-7-16-8-6-10-24-19(16)18/h5-10,17,20-23H,11H2,1-4H3/t17-,20-,21+,22-,23?/m1/s1 |

Clé InChI |

KQXHMDSINZTSAB-NODAHLOSSA-N |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)SC2=CC=CC3=C2N=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC3=C2N=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10886710.png)

![1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate](/img/structure/B10886712.png)

methanone](/img/structure/B10886719.png)

![(2Z)-2-[(2,4,6-tribromophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886735.png)

![(5E)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B10886741.png)

![S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate](/img/structure/B10886750.png)

methanone](/img/structure/B10886762.png)

![2-{4-[1-(2,3,4-Trimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886768.png)

![N'-{(E)-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10886772.png)

![5-(4-bromophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886773.png)

![9,10-Dimethylacenaphtho[1,2-b]quinoxaline](/img/structure/B10886776.png)

![N,N-diphenyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10886779.png)